2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
This compound is a quinoline-4-carboxylate ester featuring a 6-bromo-substituted quinoline core with a 4-chlorophenyl group at position 2. The ester moiety is derived from 2-(4-bromophenyl)-2-oxoethanol. The synthesis of such compounds typically involves multi-step procedures, including cyclization, esterification, and functional group modifications, as seen in analogous pathways described in .
Properties
Molecular Formula |
C24H14Br2ClNO3 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Br2ClNO3/c25-16-5-1-15(2-6-16)23(29)13-31-24(30)20-12-22(14-3-8-18(27)9-4-14)28-21-10-7-17(26)11-19(20)21/h1-12H,13H2 |
InChI Key |
FFLGCKBCCKYFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol. This reaction is carried out in the presence of an air-stable, eco-efficient, and inexpensive catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among analogues include substitutions on the quinoline core, ester group modifications, and halogen positioning. Below is a systematic comparison:
Structural and Physicochemical Properties
Notes:
Functional Implications
- Bioactivity: While direct biological data for the target compound is absent, brominated quinolines (e.g., ) often exhibit antimicrobial or anticancer activity due to halogen-enhanced interactions with biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
